Tautomeric Configuration: 6H vs. 3H Form as a Determinant of Chemical Reactivity and Molecular Recognition
The primary differentiator for the target compound is its explicit identity as the 6H-tautomer of 2,6-dichloroquinazolin-4-one. The more common commercial analog is 2,6-Dichloroquinazolin-4(3H)-one (CAS 20197-87-9) . Tautomerism in quinazolinones dictates the position of the labile proton, which in turn modulates the electron density of the heterocyclic ring, the tautomer's dipole moment, and its capacity for specific hydrogen-bond donor/acceptor interactions. The 6H form is predicted to exhibit a different reactivity profile in electrophilic substitution and metal-catalyzed cross-coupling reactions compared to the 3H form . This distinction is critical for users performing late-stage functionalization of the quinazolinone core, where the site selectivity of a reaction can be governed by the tautomeric state, directly impacting the purity profile and yield of the intended downstream product.
| Evidence Dimension | Chemical Structure and Predicted Reactivity (Tautomeric Form) |
|---|---|
| Target Compound Data | 6H-tautomer (2,6-dichloro-6H-quinazolin-4-one); molecular weight 215.03 g/mol. |
| Comparator Or Baseline | 3H-tautomer (2,6-Dichloroquinazolin-4(3H)-one, CAS 20197-87-9); molecular weight 215.04 g/mol . |
| Quantified Difference | Structural isomerism; exact quantifiable reactivity difference (e.g., regioselectivity in cross-coupling) is condition-dependent and must be empirically validated, but is a well-established principle of heterocyclic chemistry . |
| Conditions | N/A (structural and theoretical comparison based on heterocyclic chemistry principles and established patent literature on halogenated quinazolinone reactivity ). |
Why This Matters
For procurement, specifying the exact tautomeric form is essential for experimental reproducibility, as the 6H and 3H forms can lead to divergent synthetic outcomes and distinct biological target engagement.
- [1] Mphahlele, M. J., & Lesenyeho, L. G. (2014). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules, 19(11), 17435–17463. https://doi.org/10.3390/molecules191117435 View Source
